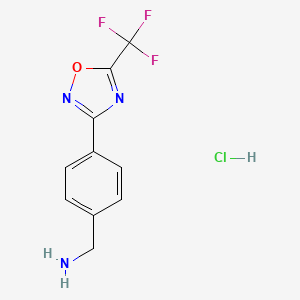

(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride

説明

(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a trifluoromethyl (-CF₃) group. A phenyl ring is attached to position 3 of the oxadiazole, with a methanamine (-CH₂NH₂) group at the para position of the phenyl ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₁₀H₉ClF₃N₃O, with a molecular weight of 299.65 g/mol (inferred from structural analysis) .

The trifluoromethyl group imparts strong electron-withdrawing effects, influencing electronic distribution, lipophilicity, and metabolic stability. This structural motif is common in drug discovery due to its ability to enhance binding affinity and pharmacokinetic properties.

特性

IUPAC Name |

[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)9-15-8(16-17-9)7-3-1-6(5-14)2-4-7;/h1-4H,5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXNRGQBLSAYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NOC(=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932742-91-1 | |

| Record name | (4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The compound’s primary targets and their roles are yet to be identified and studied.

Mode of Action

It is known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity, which can enhance the compound’s ability to interact with its targets.

生物活性

The compound (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.

The biological activity of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that oxadiazole derivatives can exhibit:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Apoptosis Induction : Studies have shown that certain oxadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Recent studies have demonstrated that (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| U-937 (Monocytic Leukemia) | <1.0 | |

| PANC-1 (Pancreatic Cancer) | 0.75 |

These findings suggest that the compound is particularly potent against breast and pancreatic cancer cell lines.

Mechanistic Insights

Flow cytometry analyses indicate that the compound acts as an apoptosis inducer in the MCF-7 cell line by increasing p53 expression levels and promoting caspase-3 cleavage. This mechanism suggests a potential role in cancer therapy as a pro-apoptotic agent.

Case Studies

-

Breast Cancer Study :

A study involving MCF-7 cells treated with (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride revealed a dose-dependent increase in apoptosis markers. The compound was shown to significantly reduce cell viability at concentrations as low as 0.65 µM. -

Leukemia Research :

In experiments with U-937 cells, the compound demonstrated an IC50 value of less than 1 µM, indicating strong potential for treating acute monocytic leukemia. The study highlighted its ability to induce apoptosis through mitochondrial pathways.

類似化合物との比較

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table compares the target compound with key analogues, highlighting structural differences and physicochemical properties:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) : The target compound’s CF₃ group increases lipophilicity (logP ~2.1 estimated) compared to methyl (-CH₃, logP ~0.5) or phenyl (-Ph, logP ~2.0) substituents. This enhances membrane permeability but may reduce aqueous solubility without salt forms .

- Electron-Withdrawing Groups: CF₃ and nitro (-NO₂) groups stabilize the oxadiazole ring via resonance, improving thermal stability. For example, nitrofuran-containing analogues () show resistance to metabolic degradation .

- Hydrochloride Salt : All listed compounds are hydrochloride salts, improving water solubility (e.g., >50 mg/mL in aqueous buffers) for in vitro and in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。